Pramiracetam

Catalog No.
S585680
CAS No.
68497-62-1
M.F
C14H27N3O2
M. Wt
269.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pramiracetam

CAS Number

68497-62-1

Product Name

Pramiracetam

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

InChI

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18)

InChI Key

ZULJGOSFKWFVRX-UHFFFAOYSA-N

SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C

Synonyms

N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide, pramiracetam, pramiracetam hydrochloride, pramiracetam sulfate, Pramistar

Canonical SMILES

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C

Pramiracetam is a nootropic compound belonging to the racetam family, specifically identified by its chemical name, N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide. It is a derivative of piracetam, designed to enhance cognitive functions such as memory, focus, and learning. Pramiracetam is characterized by its ability to cross the blood-brain barrier efficiently due to its lipophilic nature, which allows it to exert significant effects on brain function .

The exact mechanism of action of Pramiracetam is not fully understood []. However, some proposed mechanisms include:

  • Increased high-affinity choline uptake (HACU): Pramiracetam might enhance the uptake of choline, a precursor for the neurotransmitter acetylcholine, into neurons [, ]. Acetylcholine is crucial for memory and learning [].
  • Improved neuronal membrane fluidity: Pramiracetam might influence the fluidity of neuronal membranes, potentially impacting nerve cell communication [].
  • Neuroprotective effects: Some studies suggest Pramiracetam might have neuroprotective properties, although more research is needed [].
  • Headache
  • Anxiety
  • Insomnia
  • Dizziness
  • Gastrointestinal upset.

With that in mind, here's some information on the scientific research on Pramiracetam, formatted as requested:

Cognitive Enhancement:

  • Limited evidence: Some studies suggest Pramiracetam may improve memory, learning, and attention in healthy adults and individuals with age-related cognitive decline. However, the quality of this research is often low, and larger, well-designed studies are needed to confirm these findings.
  • Animal studies: Some animal studies have shown positive effects of Pramiracetam on memory and learning, but these findings may not translate directly to humans. Source: National Library of Medicine - Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders:

Neuroprotection:

  • Early research: Some studies suggest Pramiracetam may have neuroprotective properties, potentially helping to protect brain cells from damage. However, more research is needed to confirm these findings and understand how Pramiracetam might work in this way. Source: National Institutes of Health - Piracetam: A Review of Pharmacological Properties and Clinical Uses:

Other Potential Applications:

  • Limited research: There is limited research on Pramiracetam for other potential applications, such as treating anxiety, depression, and improving athletic performance. However, the evidence is insufficient to draw any conclusions about its effectiveness or safety for these uses.
During synthesis and metabolism. The primary reaction involves the condensation of 2-pyrrolidinone with diisopropylamine and acetic anhydride. This reaction forms the core structure of pramiracetam. Upon administration, pramiracetam is metabolized primarily in the liver, where it may undergo hydrolysis and other transformations, leading to the release of active metabolites that contribute to its pharmacological effects .

Pramiracetam exhibits several biological activities:

  • Cognitive Enhancement: It significantly increases high-affinity choline uptake in the hippocampus, enhancing acetylcholine levels, which are crucial for memory and learning processes .
  • Neuroprotection: The compound has demonstrated neuroprotective effects by improving cerebral blood flow and increasing nitric oxide activity, which promotes vasodilation and enhances oxygen delivery to brain cells .
  • Modulation of Neurotransmitters: Pramiracetam influences neurotransmitter systems, particularly acetylcholine and glutamate, facilitating improved cognitive function and neuroplasticity .

The synthesis of pramiracetam typically involves the following steps:

  • Condensation Reaction: 2-pyrrolidinone is reacted with diisopropylamine in the presence of acetic anhydride.
  • Refluxing: The mixture is refluxed to promote the formation of the desired product.
  • Purification: The crude product undergoes filtration and recrystallization to achieve purity.

This method allows for large-scale production while maintaining high yields of pramiracetam .

Pramiracetam is primarily used for its cognitive-enhancing properties. Its applications include:

  • Cognitive Disorders: It is often explored as a treatment for age-related cognitive decline and conditions like Alzheimer's disease.
  • Learning Enhancement: Users report improvements in learning capabilities and memory retention.
  • Neuroprotective Agent: Due to its ability to enhance blood flow and reduce oxidative stress, pramiracetam may serve as a neuroprotective agent in various neurological conditions .

Pramiracetam interacts with several neurotransmitter systems:

  • Acetylcholine System: It significantly boosts acetylcholine levels through enhanced choline uptake in neurons.
  • Glutamate System: Pramiracetam may modulate NMDA receptors, which are vital for synaptic plasticity and memory formation.
  • Vascular Effects: By increasing nitric oxide production, it promotes vasodilation and improves cerebral blood flow, which is crucial for optimal brain function .

Pramiracetam shares structural similarities with other compounds in the racetam family but exhibits unique properties that distinguish it from them. Below is a comparison with some similar compounds:

CompoundChemical StructureUnique Features
Piracetam2-oxo-1-pyrrolidine acetamideFirst racetam; enhances cognitive function but less potent than pramiracetam.
Aniracetam1-(4-methoxybenzoyl)-2-pyrrolidinoneKnown for its anxiolytic properties alongside cognitive enhancement.
Oxiracetam4-hydroxy-2-oxo-1-pyrrolidine acetamideHas neuroprotective effects; also enhances memory but has different receptor interactions.
Phenylpiracetam4-phenyl-2-pyrrolidinoneExhibits stimulant effects; enhances physical performance along with cognitive benefits.

Pramiracetam's unique ability to significantly increase high-affinity choline uptake sets it apart from these compounds, making it particularly effective for enhancing memory and cognitive function .

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

269.21032711 g/mol

Monoisotopic Mass

269.21032711 g/mol

Heavy Atom Count

19

UNII

4449F8I3LE

Related CAS

72869-16-0 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06B - Psychostimulants, agents used for adhd and nootropics
N06BX - Other psychostimulants and nootropics
N06BX16 - Pramiracetam

Pictograms

Irritant

Irritant

Other CAS

68497-62-1

Wikipedia

Pramiracetam

Dates

Modify: 2023-09-12
FDA orphan list
Inxight: Drugs - PRAMIRACETAM

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